
CID 14535027
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 14535027” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
The synthesis of CID 14535027 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often protected by patents, general methods include the use of specific reagents and catalysts under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, one method involves the use of a fluorescence detection agent synthesized from 4-(diethylamino)benzaldehyde and 2-aminobenzoic acid in a one-step manner .
Analyse Chemischer Reaktionen
CID 14535027 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, single-molecule chemical reactions can be investigated using techniques such as scanning probe microscopy and single-molecule fluorescence detection .
Wissenschaftliche Forschungsanwendungen
CID 14535027 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and molecular interactions. In biology, it is employed in the investigation of cellular processes and molecular pathways. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of CID 14535027 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .
Vergleich Mit ähnlichen Verbindungen
CID 14535027 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. For instance, compounds with similar conformers can be identified using PubChem’s 2-D and 3-D neighboring sets . This comparison helps in understanding the distinct features and potential advantages of this compound over other compounds.
Eigenschaften
Molekularformel |
Cu3Sn |
|---|---|
Molekulargewicht |
309.35 g/mol |
InChI |
InChI=1S/3Cu.Sn |
InChI-Schlüssel |
RMIHYFRPTDYXRG-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


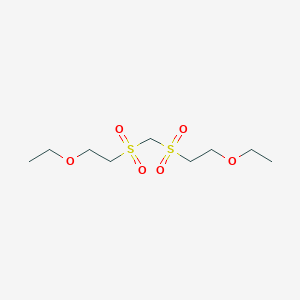

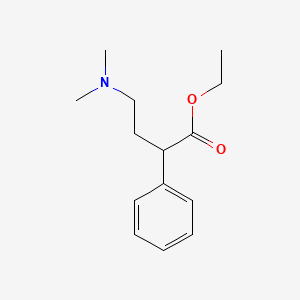



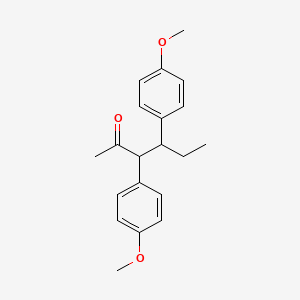
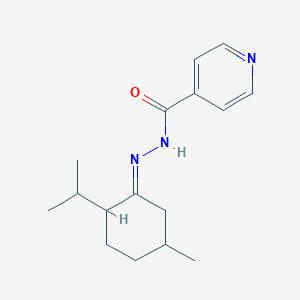

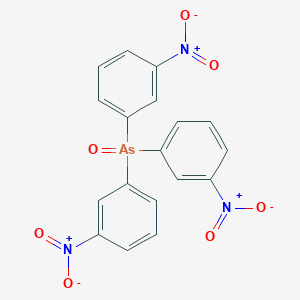
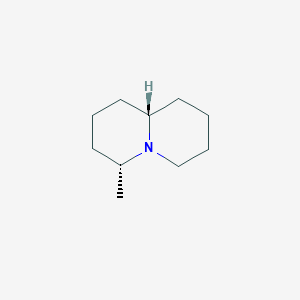

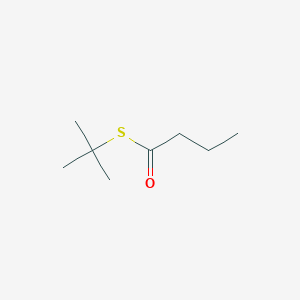
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
